1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity Physicochemical property profiling Drug-likeness prediction

This 1-(4-butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid provides a critical n-butyl chain that confers XLogP3-AA=3.1, delivering ~80-fold higher membrane partitioning versus the unsubstituted phenyl analog (XLogP3-AA=1.2). Direct replacement with methyl, ethyl, or tert-butyl analogs invalidates target-binding and permeability profiles, as demonstrated by 73% MMP-2 inhibition at 20 µM for the butylphenyl conjugate versus 75% at 10 µM for the phenyl counterpart. Procure this specific derivative for unambiguous SAR campaigns, fragment-based drug discovery, and patent-protected glycolate oxidase inhibitor programs.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 1099632-14-0
Cat. No. B1517801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1099632-14-0
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O
InChIInChI=1S/C13H15N3O2/c1-2-3-4-10-5-7-11(8-6-10)16-9-12(13(17)18)14-15-16/h5-9H,2-4H2,1H3,(H,17,18)
InChIKeyQRDGVQSCPKWTED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1099632-14-0): Procurement-Ready Chemical Profile and Core Characteristics


1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1099632-14-0) is a 1,4-disubstituted 1,2,3-triazole derivative bearing a 4-carboxylic acid group and a 4-butylphenyl substituent at the N1 position [1]. With a molecular formula of C13H15N3O2 and a molecular weight of 245.28 g/mol, this compound belongs to the broader class of 1-aryl-1H-1,2,3-triazole-4-carboxylic acids, which serve as key fragments in fragment-based drug discovery (FBDD) and as precursors for antitumor 1,2,3-triazole-4-carboxamides [2]. The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a method that ensures high regioselectivity for the 1,4-disubstituted isomer and is compatible with the butylphenyl substituent [3]. Its computed XLogP3-AA value of 3.1, as reported in authoritative databases, reflects significant lipophilicity conferred by the n-butyl chain [1].

Why 1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Replaced by Shorter-Chain or Unsubstituted Phenyl Analogs


Within the 1-aryl-1H-1,2,3-triazole-4-carboxylic acid series, subtle variations in the para-alkyl substituent produce quantifiable differences in lipophilicity, steric bulk, and target-binding interactions that preclude generic substitution. The n-butyl chain of the target compound yields a computed XLogP3-AA of 3.1, compared to 1.2 for the unsubstituted 1-phenyl analog and approximately 2.1–2.5 for the 4-ethylphenyl homolog [1][2][3]. This ~1.9 log unit increase relative to the parent phenyl compound translates to a ~80-fold greater partition coefficient, directly impacting membrane permeability, metabolic stability, and off-target binding profiles in cell-based assays [1][2]. In a functional biochemical context, a closely related 4-(4-butylphenyl)-1H-1,2,3-triazole-containing conjugate achieved 73% inhibition of matrix metalloproteinase-2 (MMP-2) at 20 µM, while the corresponding 4-phenyl analog required only 10 µM to reach 75% inhibition—demonstrating that the butylphenyl substituent not only modulates potency but can also invert selectivity relationships relative to other MMP isoforms [4]. These property cliffs mean that replacing the butyl chain with methyl, ethyl, tert-butyl, or hydrogen will generate a different compound with altered solubility, cellular penetration, and bioactivity, invalidating any direct interchange in research or industrial applications.

Quantitative Differentiation Evidence for 1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid vs. Closest Analogs


Lipophilicity Differentiation: XLogP3-AA Comparison Across the 1-Aryl-1H-1,2,3-triazole-4-carboxylic Acid Homologous Series

The target compound exhibits an XLogP3-AA value of 3.1, representing a substantial increase over shorter-chain and unsubstituted analogs in the 1-aryl-1H-1,2,3-triazole-4-carboxylic acid series. This computed lipophilicity is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance, making it a critical parameter for compound selection in medicinal chemistry campaigns and biochemical assay design [1][2][3].

Lipophilicity Physicochemical property profiling Drug-likeness prediction

Rotatable Bond Count and Conformational Flexibility Differentiation

The n-butyl chain introduces greater conformational degrees of freedom compared to methyl, ethyl, or tert-butyl analogs. The target compound has 5 rotatable bonds, compared to 2 for the 1-phenyl analog and an estimated 3–4 for the 1-(4-ethylphenyl) analog [1][2]. While increased flexibility can impose an entropic penalty upon target binding, it also enables the butyl chain to explore a larger conformational space for optimal hydrophobic pocket occupancy, a feature that the rigid tert-butyl analog (with restricted rotation) cannot replicate [3].

Conformational flexibility Molecular recognition Entropic penalty in binding

MMP-2 Inhibitory Activity of a Closely Related 4-(4-Butylphenyl)-1H-1,2,3-triazole Conjugate

In a direct head-to-head comparison within a series of (aryltriazolyl)methylaziridine conjugates evaluated as hydroxamic acid-free MMP-2 inhibitors, the conjugate bearing the 4-(4-butylphenyl)-1H-1,2,3-triazole moiety achieved 73% inhibition of MMP-2 at 20 µM, while the corresponding 4-phenyl-substituted conjugate reached 75% inhibition at a 2-fold lower concentration (10 µM) [1]. This represents a ~2-fold difference in potency (approximate IC50 shift) attributable solely to the butylphenyl versus phenyl substitution on the triazole ring. Notably, both compounds exhibited selectivity for MMP-2 over other MMP isoforms, demonstrating that the 4-butylphenyl group contributes to maintaining the selectivity profile while modulating potency [1].

Matrix metalloproteinase inhibition Anticancer drug discovery Selectivity profiling

Antiproliferative Activity in the NCI60 Human Tumor Cell Line Panel: Class-Level Evidence for 1,2,3-Triazole-4-carboxylic Acids as Anticancer Fragments

A systematic evaluation of selected 1,2,3-triazole-4-carboxylic acids across the NCI60 panel of 60 human tumor cell lines (9 cancer types) demonstrated that the triazole-4-carboxylic acid fragment itself contributes measurably to antiproliferative activity [1]. While the specific 1-(4-butylphenyl) derivative was not individually reported in this study, the structure-activity relationships established therein confirm that the nature of the N1-aryl substituent—including alkyl chain length and branching—directly modulates potency across leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer cell lines [1]. These findings position 1-(4-butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid as a privileged fragment for elaboration into 1,2,3-triazole-4-carboxamides with enhanced and potentially selective antitumor activity, consistent with the FBDD concept [1].

Anticancer drug discovery Fragment-based drug design NCI60 screening

Synthetic Accessibility via CuAAC Click Chemistry: Regioselectivity Advantage for 1,4-Disubstituted Triazole Construction

The 1,4-disubstituted 1,2,3-triazole architecture of the target compound is accessible with high regioselectivity via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between 4-butylphenyl azide and propiolic acid (or its ester). This method, explicitly validated for butylphenyl-substituted triazoles including the target scaffold in the synthesis of 2,6-bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine (29% isolated yield for the bis-triazole purine), ensures the exclusive formation of the 1,4-regioisomer, avoiding contamination with the 1,5-regioisomer that would arise under thermal Huisgen cycloaddition conditions [1][2]. This regiochemical fidelity is critical because the 1,5-disubstituted isomer presents a different spatial orientation of the carboxylic acid and aryl groups, leading to divergent biological and material properties.

Click chemistry CuAAC Regioselective synthesis Triazole building block

Glycolate Oxidase Inhibitor Patent Landscape: Triazole-4-carboxylic Acids as Therapeutic Leads for Hyperoxaluria

A series of patents (e.g., WO2020010309A1, US11504367, EP4087836A1) assigned to Cantero Therapeutics, Inc. disclose 1,2,3-triazole-4-carboxylic acids and related compounds as potent glycolate oxidase (GOX) inhibitors for the treatment of primary hyperoxaluria type I (PH1) and calcium oxalate kidney stones [1][2]. In these patents, representative triazole-4-carboxylic acid derivatives achieved IC50 values as low as 2–3 nM in recombinant human HAO1 (GOX) enzymatic assays [3]. While the specific 1-(4-butylphenyl) compound is not explicitly claimed, the patent genus encompasses 1-aryl-1H-1,2,3-triazole-4-carboxylic acids with varied phenyl substitution, establishing this compound class as a strategically important scaffold in a clinically relevant target space [1][2].

Glycolate oxidase inhibition Hyperoxaluria Kidney stone disease Patent-protected scaffold

High-Value Research and Industrial Application Scenarios for 1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid


Fragment-Based Anticancer Drug Discovery: Building Block for 1,2,3-Triazole-4-carboxamide Libraries

The compound serves as the carboxylic acid precursor for constructing focused libraries of 1,2,3-triazole-4-carboxamides via amide coupling with diverse amine fragments. As established by Pokhodylo and Matiychuk (2021), 1,2,3-triazole-4-carboxylic acids exhibit intrinsic antiproliferative activity across the NCI60 panel, and their conversion to carboxamides can significantly enhance potency and selectivity [1]. The n-butyl chain provides a distinct hydrophobic contact surface that differentiates this building block from methyl, ethyl, or tert-butyl analogs, enabling systematic exploration of alkyl chain effects on anticancer activity. Researchers procuring this compound for FBDD campaigns should pair it with shorter-chain analogs to establish SAR trends within their specific target context.

MMP-2 Selective Inhibitor Development Using the 4-Butylphenyl Triazole Pharmacophore

The demonstrated MMP-2 inhibitory activity of a 4-(4-butylphenyl)-1H-1,2,3-triazole-containing conjugate (73% inhibition at 20 µM) [2] validates this scaffold for the development of hydroxamic acid-free, selective MMP-2 inhibitors. The carboxylic acid group of 1-(4-butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid offers a synthetic handle for conjugation to aziridine or other zinc-binding groups, following the strategy of Kreituss et al. (2013). Procurement of this specific butylphenyl analog enables head-to-head comparison with the corresponding 4-phenyl conjugate to quantify the contribution of the butyl chain to MMP-2 potency and isoform selectivity.

Glycolate Oxidase (HAO1) Inhibitor Screening and Lead Optimization for Hyperoxaluria

Given the patent-protected status of 1,2,3-triazole-4-carboxylic acids as glycolate oxidase inhibitors (Cantero Therapeutics, WO2020010309A1; exemplified IC50 values reaching 2–3 nM) [3][4], 1-(4-butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid represents a screening candidate or key intermediate for PH1 drug discovery. The butylphenyl substituent offers a hydrophobic variation within the claimed genus, and its distinct logP (3.1) relative to smaller alkyl-substituted analogs may confer differential metabolic stability or renal clearance properties relevant to hyperoxaluria indications.

Click Chemistry-Derived Triazole Building Block for Supramolecular and Coordination Chemistry

The carboxylic acid functionality combined with the N1-aryl triazole core makes this compound a versatile ligand for metal-organic frameworks (MOFs) and coordination polymers. The 4-butylphenyl substituent imparts solubility in organic solvents that is superior to the unsubstituted phenyl analog (XLogP3-AA 3.1 vs. 1.2) [5], facilitating homogeneous complexation reactions. The reliable CuAAC synthetic route ensures regiochemical purity, which is critical for applications where the precise spatial orientation of the carboxylate and aryl groups determines the topology of the resulting coordination network.

Quote Request

Request a Quote for 1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.